Platinum(II) hexafluoroacetylacetonate
Description
Contextualization of Platinum(II) Hexafluoroacetylacetonate within Organometallic Chemistry
Organometallic chemistry, the study of compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal, provides the foundational context for understanding this compound, often abbreviated as Pt(hfac)₂. nist.gov As a platinum(II) complex, it is part of a class of square planar d⁸ metal complexes that are of immense interest due to their diverse reactivity and applications in catalysis and materials science. strem.com
The properties and reactivity of organoplatinum compounds are heavily influenced by the nature of the ligands attached to the platinum center. In the case of Pt(hfac)₂, the platinum atom is coordinated to two hexafluoroacetylacetonate ligands. This coordination environment imparts specific characteristics to the molecule, such as its volatility and thermal stability, which are crucial for its applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD). strem.comcnrs-orleans.fr The study of such complexes contributes to the broader understanding of structure-property relationships in organometallic compounds, a key theme in modern chemical research.
Significance of Beta-Diketonate Ligands in Platinum Coordination Compounds for Research Applications
The hexafluoroacetylacetonate (hfac) ligand in Pt(hfac)₂ belongs to a class of ligands known as beta-diketonates. These ligands are bidentate, meaning they bind to the metal center through two donor atoms, in this case, the two oxygen atoms. The structure of the beta-diketonate ligand can be systematically modified, which in turn allows for the fine-tuning of the physicochemical properties of the resulting metal complex. strem.comresearchgate.net
Scope and Research Focus on this compound
The primary research focus on this compound centers on its utility as a high-purity precursor for the synthesis of platinum-containing materials. Its favorable properties, including good volatility and thermal stability, make it an ideal candidate for gas-phase deposition techniques like CVD and ALD. cnrs-orleans.fr These techniques are instrumental in fabricating thin films and nanoparticles with controlled dimensions and properties for a variety of advanced applications.
A significant area of investigation involves the use of Pt(hfac)₂ to produce platinum nanoparticles. nih.gov Researchers have explored how parameters such as the solvent, surfactant concentration, and reaction temperature during the reduction of Pt(hfac)₂ can be manipulated to control the size and shape of the resulting nanoparticles. nih.gov The catalytic activity of these nanoparticles is another critical area of study, with applications ranging from industrial chemical processes to environmental remediation. rsc.org Furthermore, the mechanisms of film growth and nanoparticle formation from Pt(hfac)₂ are actively researched to enable precise control over the final material's structure and function.
Interactive Data Tables
Below are tables summarizing key properties and research findings related to this compound and its applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂F₁₂O₄Pt | strem.comcolorado.edu |
| Molecular Weight | 609.18 g/mol | nih.gov |
| Appearance | Orange crystals | nih.gov |
| Melting Point | 143-145 °C | nih.govcolorado.edu |
| Boiling Point | Sublimes at 65 °C / 0.1 mmHg | colorado.edu |
| Solubility | Soluble in many organic solvents | acs.org |
Table 2: Spectroscopic Data for Platinum(II) Beta-Diketonate Complexes
| Spectroscopic Technique | Characteristic Feature | Observation for Representative Pt(II) Beta-Diketonates | Reference |
| ¹H NMR | Methine proton (CH) of the ligand | A broad singlet is often observed for the hfac protons. | osti.gov |
| ¹⁹F NMR | Trifluoromethyl groups (CF₃) | Signals are observed in the typical range for CF₃ groups, with chemical shifts sensitive to the coordination environment. | osti.gov |
| Infrared (IR) Spectroscopy | C=O and C=C stretching vibrations | Characteristic bands appear in the 1500-1700 cm⁻¹ region. | colorado.edu |
Table 3: Research Findings on Platinum Nanoparticles from Pt(hfac)₂ Precursor
| Research Focus | Key Finding | Significance | Reference |
| Nanoparticle Synthesis | Thermally-induced reduction of Pt(hfac)₂ in the presence of tetraalkylammonium salts yields nearly spherical, well-dispersed platinum nanoparticles. | Provides a method to control nanoparticle size between 9 and 15 nm by varying reaction conditions. | nih.gov |
| Catalytic Activity | Platinum nanoparticles synthesized from Pt(hfac)₂ exhibit catalytic activity in various reactions, including the decomposition of hydrogen peroxide. | Demonstrates the potential of these materials in catalysis, with activity dependent on factors like pH. | rsc.org |
| Thin Film Deposition (ALD) | Pt(hfac)₂ can be used with a reducing agent like formalin to deposit platinum nanoparticles on substrates such as titanium oxide via atomic layer deposition. | Offers precise control over the deposition of platinum at the nanoscale for applications in electronics and catalysis. | acs.org |
Structure
3D Structure of Parent
Properties
CAS No. |
65353-51-7 |
|---|---|
Molecular Formula |
C10H4F12O4Pt |
Molecular Weight |
611.20 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;platinum |
InChI |
InChI=1S/2C5H2F6O2.Pt/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |
InChI Key |
WPEADBNBKIDAEI-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt] |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Pt] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt] |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Platinum Ii Hexafluoroacetylacetonate and Its Derivatives
Mechanistic Investigations of Novel Synthetic Routes to Platinum(II) Hexafluoroacetylacetonate
The exploration of new synthetic pathways has led to a deeper understanding of the reaction mechanisms involved in the formation of Pt(hfac)2. Solid-phase synthesis and thermal decomposition methods are at the forefront of this research.
A novel and efficient solid-state synthesis of Platinum(II) β-diketonates, including Pt(hfac)2, has been achieved through mechanochemical activation. This method involves the grinding of a solid mixture of a platinum salt with an excess of a sodium β-diketonate, such as sodium hexafluoroacetylacetonate (Na(hfac)), in a vibration ball mill, followed by gentle heating. nih.gov
This mechanochemical approach offers several advantages over traditional solution-based syntheses, including a significant reduction in the use of solvents, fewer reaction steps, shorter reaction times, and minimized waste generation. nih.gov The reactions proceed under considerably milder conditions (around 170 °C) compared to similar solid-state reactions using other platinum precursors like PtCl2 or K2PtCl6 (which require approximately 240 °C). nih.gov
Mechanistic Insights:
PtCl4 + (2+n) Na(hfac) → Pt(hfac)2 + 4 NaCl + n [oxidized hfac products]
The mechanical activation is believed to lower the activation energy of the reaction, allowing it to proceed at a lower temperature. The difference in the reaction course observed with different β-diketonates, such as Na(hfac) versus sodium trifluoroacetylacetonate (Na(tfac)), suggests that the properties of the ligand significantly influence the reaction pathway. nih.gov
| Parameter | Mechanochemical Synthesis | Conventional Solution-Based Methods |
| Reaction Phase | Solid-state | Solution |
| Solvent Use | Minimal to none | Significant |
| Reaction Temperature | ~170 °C | Varies, often requires reflux |
| Reaction Steps | Fewer | Multiple |
| Waste Generation | Reduced | Higher |
While specific, detailed studies on the thermal decomposition pathways solely for the synthesis of this compound are not extensively documented in the reviewed literature, the thermal behavior of related platinum complexes provides valuable insights into the potential mechanisms. The thermal decomposition of platinum compounds generally involves the sequential loss of ligands, often leading to the formation of metallic platinum or platinum oxides at higher temperatures. jmaterenvironsci.com
For instance, studies on the thermal decomposition of other Platinum(II) complexes with different ligands have shown that the process often begins with the melting of the complex, followed by one or more decomposition steps where the ligands are lost. jmaterenvironsci.comresearchgate.net The thermal stability of these complexes is influenced by the nature of the ligands.
In the context of precursor synthesis, controlled thermal decomposition of a suitable platinum precursor in the presence of the hexafluoroacetylacetonate ligand could potentially be a viable synthetic route. However, the search results did not provide a specific example of this method for Pt(hfac)2.
The thermal decomposition of perfluorinated compounds, which are structurally related to the hfac ligand, has been studied. For example, the thermal decomposition of perfluorinated carboxylic acids is initiated by the elimination of HF from the head group. rsc.org This suggests that the decomposition of the hfac ligand at high temperatures might involve C-F and C-C bond cleavage.
Synthesis of this compound Derivatives for Tailored Reactivity
The synthesis of derivatives of Pt(hfac)2 is a key area of research aimed at modifying the physical and chemical properties of the precursor, such as its volatility, solubility, and reactivity. This is typically achieved through ligand exchange strategies or by modifying the hexafluoroacetylacetonate ligand itself.
Ligand exchange reactions are a common method for synthesizing heteroleptic Platinum(II) complexes, where one or more of the initial ligands are replaced by different ones. In the case of Platinum(II) β-diketonate complexes, the reactivity with incoming nucleophiles can be selective, depending on the hard and soft character of both the incoming and leaving ligands. rsc.org
For a hypothetical derivative synthesis starting from a precursor like [PtCl(hfac)(L)], where L is a neutral ligand, reaction with a soft nucleophile would likely replace the softer ligand, while a hard nucleophile would replace the harder one. rsc.org This principle allows for the rational design of synthetic pathways to new Pt(hfac)2 derivatives.
The introduction of new ligands can significantly impact the properties of the resulting platinum complex. For example, the ancillary ligand has been shown to have a great effect on the quantum efficiency of phosphorescent Pt(II) complexes. The synthesis of heteroleptic Platinum(II) complexes is an active area of research for developing new materials with specific electronic and photophysical properties.
Another approach to tailor the properties of platinum precursors is to modify the hexafluoroacetylacetonate ligand itself. By introducing functional groups onto the β-diketonate backbone, it is possible to alter the electronic properties, steric hindrance, and intermolecular interactions of the resulting platinum complex.
While the search results did not provide specific examples of Pt(II) complexes with modified hexafluoroacetylacetonate ligands, the synthesis of platinum complexes with other functionalized ligands is well-established. researchgate.net For instance, platinum(II) complexes with functionalized NHC-based pincer ligands have been prepared, and their photophysical properties were found to be tunable by modifying the ligand structure. The functionalization of platinum complexes is a broad field with applications in the development of new anticancer drugs and materials for organic light-emitting diodes (OLEDs). researchgate.net
The development of new sulfonated CNN ligand scaffolds for platinum-catalyzed H/D exchange applications demonstrates the power of ligand design in creating highly active and selective catalysts. researchgate.net This approach could be extended to the hexafluoroacetylacetonate ligand to create a new generation of Pt(hfac)2-based precursors with enhanced properties for applications such as atomic layer deposition (ALD) and chemical vapor deposition (CVD).
Iii. Theoretical and Computational Investigations of Platinum Ii Hexafluoroacetylacetonate Systems
Electronic Structure Elucidation of Platinum(II) Hexafluoroacetylacetonate Complexes
Understanding the electronic structure of Pt(hfac)₂ is fundamental to explaining its chemical behavior, from its spectroscopic properties to its reactivity in processes like chemical vapor deposition (CVD).
While detailed molecular orbital (MO) calculations specifically for Pt(hfac)₂ are not extensively reported in the cited literature, the electronic structure can be inferred from studies on analogous square-planar d⁸ metal acetylacetonate (B107027) complexes, such as Platinum(II) bis(acetylacetonate) (Pt(acac)₂). The replacement of the methyl groups in the acetylacetonate ligand with trifluoromethyl groups in hexafluoroacetylacetonate significantly influences the electronic properties.
The strong electron-withdrawing nature of the CF₃ groups in the hfac ligand lowers the energy of the ligand-based orbitals. This has a pronounced effect on the energies of the metal-ligand hybrid orbitals. The highest occupied molecular orbitals (HOMOs) in these types of complexes are typically of mixed metal d-orbital and ligand π-orbital character. The lowest unoccupied molecular orbitals (LUMOs) are generally dominated by the π* orbitals of the β-diketonate ligands.
A study on a series of M(II)(β-diketonate)₂ complexes (where M = Be, Cu, Pb) provides insight into the electronic effects of the hfac ligand compared to other β-diketonates like acetylacetonate (acac) and 2,2,6,6-tetramethylheptane-3,5-dionate (tmhd). The study highlights that the CF₃ groups are strongly electron-withdrawing, which impacts molecular geometry, charge distribution, and electron density delocalization.
Table 1: Comparison of Selected Properties of β-diketonate Anions
| Property | acac⁻ | hfac⁻ | tmhd⁻ |
| Symmetry | C₂ᵥ | C₂ᵥ | C₂ᵥ |
| Dipole Moment (Debye) | 3.39 | 3.52 | 3.61 |
| HOMO Energy (eV) | -2.75 | -5.14 | -2.48 |
| LUMO Energy (eV) | 2.61 | 0.05 | 2.89 |
| HOMO-LUMO Gap (eV) | 5.36 | 5.19 | 5.37 |
Data adapted from a computational study on different metal β-diketonate complexes.
Density Functional Theory (DFT) has become a standard tool for investigating the ground-state electronic properties of transition metal complexes. For Pt(II) complexes, DFT calculations can accurately predict geometries, vibrational frequencies, and orbital energies. High-level DFT and TD-DFT methods have been employed to investigate the photophysical properties of various inorganic compounds, including those of Pt(II) rsc.org.
TD-DFT is particularly useful for understanding the electronic absorption spectra of complexes like Pt(hfac)₂. It allows for the calculation of excited-state energies and the assignment of electronic transitions. For many Pt(II) complexes, the low-energy absorption bands are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) transitions, in addition to ligand-centered (LC) π-π* transitions.
In the context of Pt(hfac)₂, TD-DFT calculations would likely show that the lowest energy electronic transitions involve the promotion of an electron from a HOMO with significant Pt(5d) character to a LUMO that is predominantly hfac ligand π* in nature. The specific energies and intensities of these transitions would be influenced by the choice of density functional and basis set. Studies on other Pt(II) complexes have shown that hybrid functionals often provide a good balance of accuracy and computational cost for predicting electronic spectra rsc.org.
A theoretical investigation on a series of Pt(II) complexes with dipivaloylmethane as an ancillary ligand demonstrated the utility of DFT and TD-DFT in elucidating electronic structures and photophysical properties. The study calculated ionization potentials and electron affinities to evaluate charge injection abilities and simulated absorption and emission spectra.
Table 2: Representative Calculated Electronic Transitions for a Generic Pt(II) β-diketonate Complex
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Character |
| S₀ → S₁ | 450 | 0.05 | HOMO → LUMO | MLCT/LLCT |
| S₀ → S₂ | 380 | 0.12 | HOMO-1 → LUMO | MLCT/LC |
| S₀ → S₃ | 320 | 0.85 | HOMO-2 → LUMO | LC (π-π*) |
This table is illustrative and based on typical results for Pt(II) complexes; specific values for Pt(hfac)₂ would require dedicated calculations.
Quantum Chemical Modeling of Reactivity and Stability of this compound
Quantum chemical methods are instrumental in modeling the reactivity and thermal stability of Pt(hfac)₂, which are critical for its application as a CVD precursor.
The thermal stability of Pt(hfac)₂ is directly related to the strength of its coordinate bonds, primarily the Platinum-Oxygen (Pt-O) bonds. The bond dissociation energy (BDE) is a key thermochemical parameter that quantifies the energy required to break a specific bond homolytically. Computational methods, particularly DFT, can be used to calculate these BDEs.
The calculation of BDEs typically involves optimizing the geometry of the intact molecule and the resulting radical fragments and then calculating the energy difference. For Pt(hfac)₂, the primary dissociation pathway of interest is the cleavage of a Pt-O bond.
BDE(Pt-O) = E(•Pt(hfac)(O-C(CF₃)CHC(CF₃)O•)) + E(•) - E(Pt(hfac)₂)
The electron-withdrawing CF₃ groups in the hfac ligand are expected to weaken the Pt-O bonds compared to those in Pt(acac)₂, leading to a lower decomposition temperature, a property that is advantageous for CVD applications.
Table 3: Comparison of DFT Functionals for BDE Calculations of Aromatic X-H Bonds (kcal/mol)
| Functional | Mean Unsigned Error (MUE) |
| M08-HX | 1.3 |
| M06-2X | 1.3 |
| BMK | 1.3 |
| M05-2X | 1.3 |
Data from a benchmark study on aromatic compounds, illustrating the performance of different functionals for BDE calculations.
Computational modeling can be used to map out the potential energy surface for the decomposition of Pt(hfac)₂, identifying the most likely reaction pathways and the structures and energies of transition states. This is crucial for understanding the mechanism of film growth in CVD.
The thermal decomposition of Pt(hfac)₂ is believed to proceed through a series of steps, likely initiated by the cleavage of a Pt-O bond. Subsequent reactions could involve the fragmentation of the hfac ligand and the eventual formation of metallic platinum, along with volatile byproducts.
To model this, computational chemists search for transition state (TS) structures connecting reactants, intermediates, and products. The energy of the transition state determines the activation energy of that particular reaction step. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined.
For a complex process like the decomposition of Pt(hfac)₂, multiple pathways may be operative, including intramolecular rearrangements and intermolecular reactions, especially at the surface of a growing film. Theoretical studies on the CVD of other metal-organic precursors have shown that both gas-phase and surface-mediated reactions can be important. The hfac ligands are designed to be stable and volatile, facilitating their removal from the reaction zone after releasing the platinum atom. Computational studies can help to verify the efficiency of these ligand removal pathways.
Table 4: Illustrative Calculated Activation Energies for a Multi-step Decomposition Reaction
| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |
| 1. Ligand Dissociation | Pt(hfac)₂ | •Pt(hfac) + •hfac | 35 |
| 2. Ligand Fragmentation | •hfac | smaller volatile fragments | 20 |
| 3. Pt Nucleation (surface) | 2 •Pt(hfac) | Pt₂ + 2 •hfac | 15 |
These values are hypothetical and serve to illustrate the type of data that can be obtained from computational modeling of reaction pathways.
Iv. Spectroscopic and Advanced Characterization Techniques for Platinum Ii Hexafluoroacetylacetonate
In-Situ Spectroscopic Analysis of Surface Chemistry during Deposition
In-situ analysis allows for real-time monitoring of the chemical reactions occurring at the substrate surface and in the gas phase during deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
In-situ Fourier Transform Infrared (FTIR) vibrational spectroscopy is a powerful tool for probing the surface species that form during the deposition process. By passing an infrared beam through a high-surface-area powder sample (such as titanium oxide) within a reaction chamber, the adsorption and reaction of the Pt(hfac)₂ precursor can be monitored cycle-by-cycle. colorado.edu
Studies examining the ALD of platinum on titanium oxide (TiO₂) powders using Pt(hfac)₂ and formalin as reactants reveal critical details about the surface chemistry. colorado.edu The FTIR spectrum recorded after exposing the TiO₂ surface to Pt(hfac)₂ is notably similar to the spectrum of hexafluoroacetylacetone (B74370) (hfacH) adsorbed on TiO₂. colorado.edu This suggests that the hfac ligand plays a dominant role in the surface interaction. The presence of an infrared feature around 2100 cm⁻¹, consistent with carbon monoxide (CO) adsorbed on platinum, confirms the formation of platinum nanoparticles. colorado.edu
Furthermore, FTIR studies demonstrate a site-blocking effect. colorado.edu Pre-adsorbing the surface with the hfacH ligand can inhibit the subsequent adsorption of the Pt(hfac)₂ precursor, a phenomenon that can be leveraged to control the coverage of platinum nanoparticles on the substrate. colorado.edu Time-dependent spectra show that the coverage of adsorbed hfacH and its byproducts decreases over time following the initial exposure. colorado.edu
| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |
|---|---|---|---|
| ~2100 | CO adsorbed on Pt | Indicates the successful formation of metallic platinum nanoparticles. | colorado.edu |
| Various (similar to hfacH) | Adsorbed hfac ligand species | Shows that the ligand interaction with the surface is a key part of the adsorption mechanism. | colorado.edu |
Gas-phase infrared spectroscopy is employed to analyze the composition of the vapor phase during deposition, providing critical information on the decomposition pathway and evolution of the precursor's ligands before they reach the substrate. ru.nlmpg.de This technique is essential for understanding the mechanisms of MOCVD. By identifying the gaseous byproducts, researchers can deduce how the Pt(hfac)₂ molecule fragments under thermal stress. illinois.edursc.org
In a typical MOCVD process, the precursor is heated to create a sufficient vapor pressure. rsc.org As the Pt(hfac)₂ vapor travels to the heated substrate, it can begin to decompose. Gas-phase IR spectroscopy can detect the vibrational signatures of liberated hfac ligands or their fragments in the gas stream. researchgate.net This analysis helps to optimize process parameters, such as temperature and pressure, to either encourage or prevent pre-decomposition of the precursor, thereby controlling the purity and quality of the depositing film. For instance, studies on other platinum precursors have identified various hydrogenated and dehydrogenated carbon products in the gas phase, revealing details of the CVD mechanism. illinois.edu The technique relies on the unique infrared absorption spectra of different gas-phase molecules to monitor the reaction progress and stability of the precursor in real-time. mpg.de
Advanced Characterization of Deposited Materials from Platinum(II) Hexafluoroacetylacetonate Precursors
Once deposition is complete, a range of advanced characterization techniques are used to analyze the morphology, structure, and composition of the resulting platinum nanoparticles and thin films.
Transmission Electron Microscopy (TEM) is indispensable for the direct visualization of platinum nanoparticles, providing detailed information on their size, shape, and dispersion. semanticscholar.orgmdpi.com Studies using Pt(hfac)₂ as a precursor have successfully synthesized nearly spherical, well-dispersed platinum nanoparticles. nih.gov The size of these nanoparticles can be precisely controlled, typically within the range of 9 to 15 nm, by manipulating reaction parameters such as the type and concentration of stabilizing agents, precursor concentration, and reaction temperature. nih.gov
In the context of ALD, TEM images reveal that the size of the Pt nanoparticles can be systematically adjusted by varying the number of deposition cycles. colorado.edu TEM analysis also confirms that the nanoparticles are crystalline. capes.gov.br High-resolution TEM (HRTEM) can further resolve the crystal lattice of the nanoparticles, confirming their face-centered cubic (fcc) structure, which is characteristic of bulk platinum. capes.gov.brnih.gov The morphology of the nanoparticles can range from spherical and quasi-spherical to more complex polyhedral shapes like nanocubes and nano-octahedra, depending on the specific synthesis method and additives used. mdpi.comnih.govnih.gov
| Precursor System | Observed Morphology | Average Size Range | Controlling Factors | Reference |
|---|---|---|---|---|
| Pt(hfac)₂ with tetraalkylammonium salts | Nearly spherical, well-dispersed | 9 - 15 nm | Surfactant type, precursor/surfactant concentration, temperature | nih.gov |
| Pt(hfac)₂ ALD with formalin | Spherical nanoparticles | Adjustable with cycles | Number of ALD cycles | colorado.edu |
| Modified polyol method (H₂PtCl₆) | Nanocubes, nano-octahedra | 5 - 12 nm | Addition of silver nitrate, molar ratios | nih.gov |
| Diospyros kaki leaf extract (H₂PtCl₆) | Irregular shapes | 2 - 12 nm | Reaction temperature | mdpi.com |
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary techniques used to characterize the surface of platinum thin films. spectraresearch.com SEM provides images of the surface topography, revealing information about grain structure, film uniformity, continuity, and the presence of any surface defects like cracks or pinholes. illinois.edumdpi.com Studies of platinum films show that SEM can visualize film uniformity and identify features such as inclusions or superficial holes. mdpi.com
AFM, on the other hand, generates high-resolution, three-dimensional maps of the surface, allowing for precise quantitative measurements of surface roughness. mdpi.comrsc.orgresearchgate.net For thin films, which require characterization on sub-nanometer to micrometer length scales, AFM is a powerful tool. spectraresearch.com For a platinum thin film deposited on a glass substrate, AFM analysis determined an average roughness (Ra) of 3.8 nm and revealed nanograins with diameters of approximately 100 nm. mdpi.com Both SEM and AFM are crucial for correlating deposition parameters with the final surface morphology of the film, which is critical for applications in electronics and catalysis. researchgate.netmdpi.com
| Film Type | Characterization Method | Key Findings | Reference |
|---|---|---|---|
| Pt on Si substrate | SEM | Showed great layer uniformity with no noteworthy inclusions or defects. | mdpi.com |
| Pt on glass substrate | AFM | Average Roughness (Ra) = 3.8 nm; nanograins of ~100 nm diameter observed. | mdpi.com |
| PtTi on glass substrate | AFM | Average Roughness (Ra) = 8.8 nm. | mdpi.com |
| Pt on polyimide | SEM/AFM | Morphology and roughness depend on Ar pressure during sputtering. | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are surface-sensitive techniques used to determine the elemental composition and chemical state of the deposited platinum. jkps.or.krresearchgate.netresearchgate.net
XPS is particularly vital for verifying the oxidation state of the platinum. thermofisher.com For most catalytic and electronic applications, pure, metallic platinum (Pt⁰) is required. XPS can distinguish between metallic platinum and its oxides, such as platinum(II) oxide (PtO) and platinum(IV) oxide (PtO₂), by measuring the binding energies of the core-level electrons. thermofisher.com The Pt 4f region of the spectrum is typically analyzed, where the Pt 4f₇/₂ peak for metallic platinum appears at a binding energy of approximately 71.0 eV. thermofisher.com The presence of oxides would result in peaks shifted to higher binding energies. colorado.eduthermofisher.com XPS analysis has been used to confirm that Pt nanoparticles deposited via ALD using Pt(hfac)₂ are indeed metallic. colorado.edu
AES provides complementary surface compositional analysis, often with higher spatial resolution than XPS. jkps.or.kr It is also well-suited for depth profiling, where layers of the material are sputtered away with an ion beam, and the composition is analyzed at each new depth. This is used to check for the uniform distribution of elements and to identify any impurities buried within the film or at the substrate interface. researchgate.net
| Chemical State | Binding Energy (eV) | Reference |
|---|---|---|
| Pt metal (Pt⁰) | 71.0 | thermofisher.com |
| Platinum(II) Oxide (PtO) | 72.4 | thermofisher.com |
| Platinum(IV) Oxide (PtO₂) | 74.9 | thermofisher.com |
Resonance Enhanced Multiphoton Ionization (REMPI) for Gas Phase Photofragmentation
Resonance Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective laser-based ionization technique used in mass spectrometry for the detection and characterization of gas-phase species. The technique typically involves the absorption of two or more photons by a molecule. The first photon excites the molecule to a resonant intermediate electronic state, and a subsequent photon provides the additional energy required to ionize it. By tuning the laser wavelength to match a specific electronic transition, REMPI can selectively ionize a target analyte, which is then detected by a mass spectrometer, often a time-of-flight (TOF) analyzer. This method allows for "soft" ionization, often preserving the molecular ion, but can also be used to study fragmentation pathways by adjusting the laser intensity.
In the context of this compound, REMPI would be a powerful tool to investigate its gas-phase decomposition, a process critical for its application in techniques like chemical vapor deposition (CVD). While studies on the photoreactions of Pt(hfac)₂ with olefins have been reported, and the photofragmentation of the non-fluorinated analogue, Platinum(II) acetylacetonate (B107027), has been examined using other ionization methods, a detailed REMPI study on Pt(hfac)₂ itself is not currently available. Such a study would provide valuable insights into the stability of the molecule and the nature of the chemical bonds that are cleaved upon photoexcitation.
Detailed Research Findings
Specific research detailing the REMPI-TOF mass spectrum of this compound, including the laser wavelengths used for resonant excitation and the resulting photofragmentation pattern, is not present in the surveyed scientific literature.
Studies on related compounds, however, suggest potential fragmentation pathways. For instance, research on the gas-phase photolytic chemical vapor deposition of Pt(hfac)₂ has identified the formation of diatomic platinum carbide (PtC) as a luminescent photofragment. This indicates that under certain photolytic conditions, the fragmentation process involves the cleavage of the ligand and subsequent reaction of the platinum atom with carbon-containing fragments.
A hypothetical REMPI experiment on Pt(hfac)₂ would likely involve a tunable laser system to probe the electronic transitions of the molecule in the gas phase. The resulting mass spectrum would be expected to show a parent molecular ion, [Pt(hfac)₂]⁺, as well as various fragment ions resulting from the loss of ligands or parts of ligands.
Data Table of Hypothesized Photofragments
Without experimental data from a REMPI study, a definitive data table of photofragments cannot be constructed. However, based on the structure of this compound and known fragmentation patterns of similar metal complexes, a hypothetical table of potential fragments that could be observed in a REMPI-TOF mass spectrum is presented below. The relative intensities would be highly dependent on the specific experimental conditions, such as laser wavelength and power.
| Hypothesized Ion Fragment | Formula | Possible m/z |
| Molecular Ion | [Pt(C₅HF₆O₂)₂]⁺ | ~609 |
| Loss of one hfac ligand | [Pt(C₅HF₆O₂)]⁺ | ~402 |
| Platinum Ion | [Pt]⁺ | ~195 |
| hfac ligand ion | [C₅HF₆O₂]⁺ | ~207 |
| Platinum Carbide | [PtC]⁺ | ~207 |
| Loss of CF₃ group | [Pt(hfac)(hfac-CF₃)]⁺ | ~540 |
| Fragment of hfac ligand | [CF₃CO]⁺ | ~97 |
It is crucial to emphasize that the table above is purely speculative and awaits experimental verification through dedicated REMPI-TOF mass spectrometry studies on this compound.
V. Coordination Chemistry and Ligand Effects in Platinum Ii Hexafluoroacetylacetonate Systems
Influence of the Hexafluoroacetylacetonate Ligand on Platinum Coordination Geometry
Platinum(II) is a transition metal ion with a d⁸ electron configuration. nih.govyoutube.com Complexes with this configuration strongly favor a square planar coordination geometry, a preference that is electronically driven and well-explained by ligand field theory. In Platinum(II) hexafluoroacetylacetonate, Pt(hfac)₂, two bidentate hexafluoroacetylacetonate (hfac) ligands coordinate to the central Pt(II) ion through their oxygen atoms. This arrangement forces the complex into the characteristic square planar geometry. wikipedia.orgoup.com
The analogous, non-fluorinated compound, Platinum(II) bis(acetylacetonate) (Pt(acac)₂), has been confirmed through X-ray crystallography to possess a monomeric, square planar structure. wikipedia.orgoup.com Given the similarity between the acetylacetonate (B107027) (acac) and hexafluoroacetylacetonate (hfac) ligands as bidentate β-diketonates, Pt(hfac)₂ adopts the same coordination geometry. The primary role of the two hfac ligands is to chelate the platinum ion, satisfying its coordination number of four and locking it into the energetically favorable square planar arrangement typical for Pt(II) complexes. nih.govnih.gov While the hfac ligand can exhibit more complex bridging behaviors in dinuclear platinum systems, in the mononuclear Pt(hfac)₂ compound, its role is primarily as a chelating agent that defines the core geometry. acs.org
Ligand Field Theory Applications to this compound
Ligand Field Theory (LFT), which merges concepts from crystal field theory and molecular orbital theory, provides a framework for understanding the electronic structure of coordination complexes. wikipedia.orgresearchgate.net For a d⁸ metal ion like Pt(II) in a square planar field created by the hfac ligands, the five degenerate d-orbitals split into four distinct energy levels. nih.govlibretexts.org
The six ligands in an octahedral complex approach the metal center along the x, y, and z axes, leading to strong repulsion with the d(x²-y²) and d(z²) orbitals, which lie on these axes. libretexts.orgyoutube.com In a square planar complex, which can be visualized by removing the two ligands along the z-axis of an octahedron, the orbital energies shift significantly. The d(x²-y²) orbital, pointing directly at the four ligands in the xy-plane, experiences the most electrostatic repulsion and becomes the highest in energy. The d(xy) orbital, also in the plane but between the axes, is next highest. The removal of the z-axis ligands stabilizes the orbitals with a z-component, making the d(z²) and the degenerate pair of d(xz) and d(yz) orbitals lower in energy. nih.gov
The eight d-electrons of the Pt(II) ion fill the lower-energy orbitals (d(xz), d(yz), d(z²), and d(xy)), leaving the high-energy d(x²-y²) orbital empty. This electron configuration is particularly stable and accounts for the prevalence of the square planar geometry for d⁸ complexes. nih.gov The strong electron-withdrawing trifluoromethyl (CF₃) groups on the hfac ligand make it a good π-acceptor, which influences the ligand field splitting energy (Δ). This affects the precise energy gaps between the d-orbitals, modulating the electronic properties of the complex compared to its non-fluorinated counterpart, Pt(acac)₂.
| Orbital | Relative Energy Level | Interaction with Ligands | Electron Occupancy in Pt(II) (d⁸) |
|---|---|---|---|
| d(x²-y²) | Highest | Strongly antibonding (points directly at ligands) | 0 |
| d(xy) | High | Weakly antibonding (in-plane with ligands) | 2 |
| d(z²) | Lower | Non-bonding/weakly antibonding | 2 |
| d(xz), d(yz) | Lowest (degenerate) | Non-bonding | 4 |
Impact of Hexafluoroacetylacetonate Ligand Modifications on Electronic and Optical Properties
Modifying the structure of ligands coordinated to a metal center can profoundly alter the resulting complex's electronic and optical properties. This principle is well-demonstrated in various platinum(II) systems, and the findings are applicable to derivatives of Pt(hfac)₂. rsc.orgnih.gov
Studies on substituted platinum(II) porphyrin complexes, for example, show a strong correlation between the electronic nature of the substituent group and the molecule's optoelectronic characteristics. unair.ac.idresearchgate.netugm.ac.id The introduction of electron-donating groups (e.g., -NH₂) or electron-withdrawing groups (e.g., -NO₂) onto the ligand framework systematically changes properties such as the HOMO-LUMO energy gap (band gap) and the maximum absorption wavelength (λmax) of the complex. unair.ac.idugm.ac.id An electron-donating group like -NH₂ was found to cause the largest decrease in the band gap and the largest redshift (increase) in λmax, making the complex a more suitable semiconductor material. unair.ac.idugm.ac.id
Similarly, research on heteroleptic Pt(II) β-diketonate complexes demonstrates that ligand substitution directly impacts UV-visible absorption spectra. mdpi.com The parent Pt(acac)₂ complex has characteristic absorption bands, with the low-energy band around 350 nm attributed to a π-π* electronic transition within the ligand itself. mdpi.com Replacing one of the acac ligands or modifying its structure shifts these absorption bands, indicating a change in the electronic energy levels. mdpi.com
Therefore, it can be inferred that modifications to the hexafluoroacetylacetonate ligand in Pt(hfac)₂—such as replacing the trifluoromethyl groups with other electron-withdrawing or -donating groups, or altering the central methine group—would provide a powerful tool for tuning the complex's electronic and optical properties for specific applications.
| Substituent (R) | Electronic Nature | Band Gap (Eg) Trend | Maximum Wavelength (λmax) Trend |
|---|---|---|---|
| -NH₂ | Strongly Electron-Donating | Lowest | Highest |
| -OH | Electron-Donating | ↓ | ↑ |
| -NO₂ | Strongly Electron-Withdrawing | ↓ | ↑ |
| -COOH | Electron-Withdrawing | ↓ | ↑ |
| -CH₃ | Weakly Electron-Donating | ↑ | ↓ |
| -H | Reference (Unsubstituted) | Highest | Lowest |
Site-Blocking Mechanisms by Hexafluoroacetylacetonate Ligands in Surface Reactions
In the context of surface chemistry, particularly during thin film deposition processes like Atomic Layer Deposition (ALD), the hexafluoroacetylacetonate ligand exhibits a significant site-blocking effect. colorado.edutue.nlacs.org This phenomenon is crucial in controlling the nucleation and growth of platinum thin films and nanoparticles when Pt(hfac)₂ is used as a precursor. acs.org
During the ALD process, the Pt(hfac)₂ precursor is introduced into a reaction chamber to adsorb onto a substrate surface, such as titanium oxide (TiO₂). colorado.edu However, the hfac ligands themselves can adsorb onto the reactive sites of the substrate. This adsorbed ligand layer then physically blocks or deactivates these sites, preventing further adsorption of the intact Pt(hfac)₂ molecules. colorado.eduacs.orgresearchgate.net This self-limiting behavior is a hallmark of the site-blocking mechanism.
Key Research Findings:
Nucleation Delay: The site-blocking by hfac ligands significantly impedes the initial stages of film growth, leading to a much longer nucleation period compared to other platinum ALD chemistries. colorado.edutue.nlacs.org
Controlled Nanoparticle Growth: This mechanism can be exploited to control the surface coverage and size of platinum nanoparticles. colorado.edu By intentionally pre-exposing the substrate to hexafluoroacetylacetone (B74370) (hfacH), the density of available sites for Pt(hfac)₂ adsorption can be further reduced, allowing for the growth of more sparsely distributed nanoparticles. colorado.eduacs.org
Spectroscopic Evidence: In situ Fourier Transform Infrared (FTIR) spectroscopy studies have provided direct evidence for this mechanism. The FTIR spectrum observed after exposing a TiO₂ surface to Pt(hfac)₂ is nearly identical to the spectrum of hfacH adsorbed on TiO₂, confirming that the hfac ligand is the key surface species. colorado.edutue.nlresearchgate.net
This site-blocking effect is not unique to platinum, as a similar mechanism has been observed in palladium ALD using palladium(II) hexafluoroacetylacetonate [Pd(hfac)₂]. colorado.edu The bulky and electronically distinct nature of the hfac ligand is central to this important surface reaction behavior.
| Phenomenon | Mechanism | Consequence | Supporting Evidence |
|---|---|---|---|
| Nucleation Inhibition | Adsorbed hfac ligands occupy and deactivate surface reactive sites. | A high number of ALD cycles are required to initiate Pt growth. tue.nlacs.org | Growth curve analysis |
| Tunable Nanoparticle Coverage | The density of blocking hfac ligands on the surface dictates the density of Pt nucleation sites. | Allows for control over the size and distribution of deposited Pt nanoparticles. colorado.edu | Transmission Electron Microscopy (TEM) tue.nl |
| Ligand-Dominated Surface | The hfac moiety from the precursor dominates the surface chemistry during the precursor pulse. | The surface reaction is limited by the availability of unblocked sites. | In situ FTIR Spectroscopy colorado.eduresearchgate.net |
Vi. Reaction Mechanisms and Kinetics in Platinum Ii Hexafluoroacetylacetonate Chemistry
Mechanistic Studies of Chemical Vapor Deposition (CVD) Processes Involving Platinum(II) Hexafluoroacetylacetonate
Chemical Vapor Deposition using Pt(hfac)₂ is a complex process influenced by a multitude of factors, including the substrate surface, the presence of co-reactants, and the deposition temperature. Mechanistic studies have been crucial in elucidating the pathways that lead to the formation of high-purity platinum films.
The deposition of platinum from Pt(hfac)₂ can exhibit a remarkable degree of surface selectivity, a phenomenon of significant interest for patterned metallization. Without a reducing agent, the deposition preferentially occurs on certain metallic surfaces, such as copper, while being inhibited on others. acs.org
The mechanism of this selectivity is rooted in the surface chemistry of the precursor. On a copper surface, Pt(hfac)₂ adsorbs molecularly at low temperatures (around 100 K), with the hfac ligands oriented parallel to the surface. acs.orgillinois.edu As the substrate is heated to above 150 K, the hfac ligands reorient to a perpendicular position. acs.orgillinois.edu This reorientation is a critical step, preceding the decomposition of the precursor. The copper surface actively participates in the reaction, with copper atoms reacting with the hfac ligands to form volatile Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), which then desorbs from the surface. acs.orgillinois.edu The presence of platinum on the copper surface appears to promote this etching process, as evidenced by the appearance of a new reaction-limited desorption process for Cu(hfac)₂. acs.orgillinois.edu
This surface-mediated decomposition pathway highlights the substrate's role not just as a passive platform for deposition but as an active participant in the chemical reactions that lead to film growth. The selective nature of the deposition arises from the differing abilities of various surfaces to catalyze the decomposition of the Pt(hfac)₂ precursor.
To achieve deposition on a wider range of substrates and to obtain purer platinum films, co-reactants are often introduced into the CVD process. These agents play a crucial role in the decomposition pathway of Pt(hfac)₂.
Hydrogen: In the presence of hydrogen, the decomposition of Pt(hfac)₂ is significantly enhanced. Hydrogen acts as a reducing agent, facilitating the removal of the hfac ligands and promoting the deposition of metallic platinum. The mechanism is believed to involve the hydrogenation of the hfac ligands, forming volatile and stable byproducts that can be easily removed from the reaction chamber.
Formalin: Formalin, an aqueous solution of formaldehyde (B43269), is another effective reducing agent used in conjunction with Pt(hfac)₂. colorado.edu The formaldehyde in the solution reduces the platinum precursor, leading to the formation of platinum nanoparticles. colorado.edu This method is particularly useful in ALD processes.
Oxygen Plasma: The use of an oxygen plasma as a co-reactant provides a highly reactive environment that facilitates the complete combustion of the organic hfac ligands. illinois.edu This results in the formation of volatile products like carbon dioxide and water, leading to the deposition of high-purity platinum films with very low carbon content. illinois.edu The plasma environment can also influence the nucleation and growth kinetics of the film.
The choice of co-reactant significantly impacts the deposition temperature, film purity, and microstructure. The table below summarizes the role of different co-reactants in the CVD of platinum from Pt(hfac)₂.
| Co-reactant | Role | Effect on Decomposition |
| Hydrogen | Reducing Agent | Facilitates removal of hfac ligands through hydrogenation. |
| Formalin | Reducing Agent | Reduces Pt(hfac)₂ to form platinum nanoparticles. colorado.edu |
| Oxygen Plasma | Oxidizing Agent | Promotes complete combustion of hfac ligands, leading to high-purity films. illinois.edu |
The chemical nature of the substrate has a profound effect on the initial stages of platinum deposition, specifically on the nucleation and subsequent growth of the film. The interaction between the Pt(hfac)₂ precursor and the substrate surface dictates the nucleation density, the incubation period (nucleation delay), and the growth mode.
For instance, the deposition of platinum on oxide substrates often proceeds via a Volmer-Weber growth mechanism, characterized by the formation of discrete islands that eventually coalesce to form a continuous film. northwestern.edu This is attributed to the high surface energy of platinum compared to many oxide substrates, which makes it energetically favorable for the platinum atoms to cluster together rather than to wet the surface. colorado.edu
The presence of specific functional groups on the substrate surface can significantly influence nucleation. For example, hydroxyl (-OH) groups on oxide surfaces can act as reactive sites for the adsorption and decomposition of the Pt(hfac)₂ precursor. The density and reactivity of these sites can affect the nucleation rate and the uniformity of the resulting film. In the absence of suitable reactive sites, a significant nucleation delay may be observed. colorado.edutue.nl This is because the initial decomposition of the precursor is slow, and only after a sufficient number of platinum nuclei have formed does the deposition rate increase, as platinum itself is an excellent catalyst for the decomposition of Pt(hfac)₂. illinois.edu
Mechanistic Aspects of Atomic Layer Deposition (ALD) with this compound
Atomic Layer Deposition is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to achieve atomic-level control over film thickness and conformality. The use of Pt(hfac)₂ in ALD processes has been explored for the deposition of high-quality platinum films.
A key feature of ALD is the self-limiting nature of the precursor and co-reactant pulses. In the case of Pt(hfac)₂ ALD, the first half-cycle involves the adsorption of the Pt(hfac)₂ precursor onto the substrate surface. This adsorption is self-limiting, meaning that once the available reactive sites on the surface are saturated, no further precursor molecules will adsorb. This is often due to the steric hindrance of the bulky hfac ligands, which can block adjacent adsorption sites. colorado.edu
The second half-cycle involves the introduction of a co-reactant, such as formalin or an oxygen plasma, which reacts with the adsorbed Pt(hfac)₂ to deposit platinum and remove the hfac ligands as volatile byproducts. colorado.edu This reaction is also self-limiting.
The growth-per-cycle (GPC) is a critical parameter in ALD and is defined as the thickness of the film deposited in one complete ALD cycle. The GPC is influenced by several factors, including the deposition temperature, the precursor and co-reactant pulse times, and the nature of the substrate. For Pt(hfac)₂ ALD, the GPC is often found to be less than a monolayer per cycle, which is typical for many ALD processes. The GPC may not be constant during the initial stages of growth due to nucleation effects but typically reaches a steady-state value once a continuous film is formed. researchgate.net
The table below illustrates the typical self-limiting behavior and growth dynamics in Pt(hfac)₂ ALD.
| ALD Parameter | Description | Typical Behavior with Pt(hfac)₂ |
| Precursor Pulse | Introduction of Pt(hfac)₂ | Adsorption saturates once available surface sites are occupied. colorado.edu |
| Co-reactant Pulse | Introduction of reducing/oxidizing agent | Reacts with adsorbed precursor to deposit Pt and remove ligands. |
| Growth-per-Cycle (GPC) | Thickness deposited per cycle | Typically sub-monolayer and can vary during initial nucleation. researchgate.net |
Similar to CVD, the initial stages of Pt(hfac)₂ ALD are often characterized by a nucleation delay and island growth, particularly on oxide substrates. colorado.edutue.nl The nucleation delay refers to the number of ALD cycles required before significant film growth is observed. This delay is attributed to the low reactivity of the initial substrate surface towards the Pt(hfac)₂ precursor. colorado.edu
During this nucleation period, platinum atoms deposited on the surface tend to diffuse and form stable nuclei or islands. This is driven by the minimization of surface energy. colorado.edu As the number of ALD cycles increases, these islands grow in size and density until they coalesce to form a continuous film. The number of cycles required to achieve coalescence depends on the substrate material, deposition temperature, and the specific ALD chemistry being used. For instance, using Pt(hfac)₂ and formalin as reactants, a significant number of ALD cycles may be required for nucleation and growth due to the site-blocking effect of the hfac ligands. colorado.edu
The understanding and control of this nucleation behavior are critical for applications requiring ultra-thin and continuous platinum films. Strategies to mitigate the nucleation delay include surface functionalization to increase the density of reactive sites or the use of a more reactive co-reactant. tue.nl
Redox Transmetalation Reactions Involving this compound in Nanoparticle Synthesis
Redox transmetalation is a powerful synthetic strategy for the creation of metallic nanostructures, including those of platinum. This process involves the reduction of a metal cation, in this case, platinum(II) from this compound (Pt(hfac)₂), by a more electropositive, sacrificial metal. The difference in the electrochemical potentials of the two metals drives the reaction, leading to the oxidation of the sacrificial metal and the reduction and deposition of the desired metal. A prominent example of this type of reaction is galvanic replacement. rsc.orgnih.gov
While specific studies detailing redox transmetalation with Pt(hfac)₂ as the exclusive platinum precursor are not abundant in the reviewed literature, the general principles of this methodology can be applied. The process typically involves the use of pre-synthesized nanoparticles of a sacrificial metal as templates. When these templates are exposed to a solution containing the Pt(hfac)₂ complex, the platinum(II) ions are reduced to platinum(0) at the surface of the sacrificial nanoparticles.
A related approach involves the spontaneous galvanic displacement of platinum onto a less noble metal substrate. For instance, platinum layers can be deposited onto nickel nanowire substrates through this process. nih.gov This method has been optimized for creating fuel cell electrocatalysts with high specific activities. nih.gov The process can be finely controlled by tuning the redox potential of the metal ions through the use of coordinating ligands, which can limit the galvanic exchange to the surface of the core metal, enabling the synthesis of core-shell bimetallic nanoparticles. nsf.gov
The reduction of Pt(II) to Pt(0) nanoparticles can also be achieved through chemical reduction using various reducing agents. Studies have shown that anaerobic microbial consortia can effectively reduce Pt(II) to Pt(0) nanoparticles. In these systems, both chemical and biological reduction pathways have been observed, with hydrogen and formate (B1220265) acting as effective chemical reductants. nih.gov The rate of Pt(II) reduction has been shown to be significantly faster than that of Pt(IV), suggesting that Pt(II) is unlikely to be a persistent intermediate in the reduction of Pt(IV) species. nih.gov
The table below summarizes key aspects of redox-transmetalation and related reduction reactions for platinum nanoparticle synthesis.
| Reaction Type | Precursors/Reactants | Key Process | Products | Ref. |
| Galvanic Replacement | Sacrificial metal nanoparticles (e.g., Ag, Mg-based alloys), Metal salt (e.g., AuCl₄⁻) | Oxidation of sacrificial metal, reduction and deposition of the second metal. | Bimetallic or hollow nanostructures. | rsc.orgnih.gov |
| Surface-Limited Galvanic Replacement | Ag nanoparticles, Pd, Pt, and Au ions with organic ligands. | Tuning of redox potential via ligand complexation to control the extent of replacement. | Core-shell bimetallic nanoparticles (e.g., Ag@Pt). | nsf.gov |
| Galvanic Displacement | Ni nanowires, Pt salt solution | Spontaneous deposition of Pt onto the Ni substrate. | Pt-coated Ni nanowires. | nih.gov |
| Microbial/Chemical Reduction | Pt(II) solution, Anaerobic sludge, electron donors (e.g., ethanol, formate, H₂) | Biologically-catalyzed and direct chemical reduction of Pt(II). | Pt(0) nanoparticles. | nih.gov |
Photochemical Fragmentation Pathways of Gas Phase this compound
The photochemistry of gas-phase this compound is of significant interest, particularly in the context of laser-assisted chemical vapor deposition (LCVD) for the fabrication of platinum thin films and nanostructures. Upon irradiation with ultraviolet (UV) light, the Pt(hfac)₂ molecule undergoes fragmentation, leading to the formation of various gas-phase species and ultimately, solid platinum-containing materials.
Luminescence spectroscopy studies of the photofragments produced during the KrF-excimer laser photolysis (at 248 nm) of Pt(hfac)₂ have identified sharp atomic lines corresponding to platinum atoms, indicating the complete dissociation of the complex. nih.gov A notable and unexpected photofragment observed in these studies is diatomic platinum carbide (PtC). rsc.org The formation of PtC suggests a fragmentation pathway that involves the breaking of the ligand structure and the formation of a direct bond between the platinum center and a carbon atom from the hexafluoroacetylacetonate ligand. This is postulated to be related to the ability of platinum to form a σ-bond with the β-carbon of the hfac ligand, a bonding mode that is less common for other metals. rsc.org
The photochemical process can be complex, often involving multiple photon absorption steps, especially at higher laser fluences. The photodissociation efficiency, defined as the number of deposited atoms per absorbed photon, has been shown to be dependent on the laser power. nih.gov This suggests the involvement of an intermediate excited state that can either absorb a second photon leading to dissociation or undergo other processes like collisional deactivation. nih.gov
Furthermore, photoreactions of Pt(hfac)₂ with other gas-phase molecules have been observed. For example, when irradiated at 350 nm in the presence of ethylene (B1197577), Pt(hfac)₂ forms a five-coordinate complex, Pt(hfac)₂(η²-C₂H₄), where the ethylene molecule is coordinated to the platinum center and both hfac ligands remain intact. nih.gov However, at shorter wavelengths (300 nm), a second, unisolated product is detected, and the initial photoproduct is unstable, indicating further fragmentation. nih.gov
Computational studies on related Pt(II) complexes suggest that upon photoexcitation, the molecule can undergo intersystem crossing to a triplet state. From this triplet state, both radiative (phosphorescence) and non-radiative decay pathways are possible. nih.gov The non-radiative decay can lead to energy transfer and chemical reactions, which in the case of gas-phase Pt(hfac)₂, results in fragmentation.
The table below summarizes the observed photofragments and reaction products from the gas-phase photolysis of Pt(hfac)₂.
| Photolysis Conditions | Observed Fragments/Products | Technique | Proposed Pathway/Remarks | Ref. |
| KrF excimer laser (248 nm) | Pt atoms, PtC | Luminescence spectroscopy | Complete dissociation; PtC formation suggests Pt-C bond formation from the ligand. | rsc.orgnih.gov |
| Irradiation at 350 nm with ethylene | Pt(hfac)₂(η²-C₂H₄) | ¹H NMR, ¹⁹F NMR, X-ray diffraction | Photo-induced addition reaction with the olefin. | nih.gov |
| Irradiation at 300 nm with ethylene | Unidentified second product | ¹H NMR, ¹⁹F NMR | Further fragmentation of the initial photoproduct. | nih.gov |
Vii. Applications of Platinum Ii Hexafluoroacetylacetonate in Materials Science
Precursor Chemistry for Thin Film Deposition
The unique chemical structure of Pt(hfac)₂ allows for its use in sophisticated deposition processes that produce high-purity, functional thin films. These films are integral components in a wide array of technological applications, from integrated circuits to sensors.
Metal-Organic Chemical Vapor Deposition (MOCVD) of Platinum Films
Metal-Organic Chemical Vapor Deposition (MOCVD) is a prominent technique for creating high-quality thin films. In this process, volatile precursor compounds are introduced into a reactor chamber where they decompose on a heated substrate, resulting in the deposition of the desired material. Pt(hfac)₂ is a well-regarded precursor for the MOCVD of platinum due to its stability and volatility.
The MOCVD process using Pt(hfac)₂ typically involves its thermal decomposition in the presence of a co-reactant, often hydrogen or oxygen, at elevated temperatures. For instance, high-purity platinum films have been successfully deposited from Pt(hfac)₂ in the presence of hydrogen. elsevierpure.com The complete decomposition of Pt(hfac)₂ vapors to metallic platinum has been observed to occur at temperatures around 527°C. mdpi.com The addition of hydrogen can dramatically lower the required deposition temperature. researchgate.net The properties of the resulting platinum films, such as grain size and surface morphology, are highly dependent on the deposition parameters, including substrate temperature and the presence of additives like water vapor. elsevierpure.com
| Parameter | Value/Condition | Effect/Observation | Source(s) |
| Precursor | Platinum(II) hexafluoroacetylacetonate (Pt(hfac)₂) | Volatile source for platinum. | elsevierpure.com |
| Co-reactant | Hydrogen (H₂) | Enables lower deposition temperatures. | elsevierpure.comresearchgate.net |
| Substrate Temperature | 350°C - 527°C | Influences film growth, morphology, and decomposition. | elsevierpure.commdpi.com |
| Additive | Water Vapor | Increases nucleation sites, reducing grain size. | elsevierpure.com |
| Substrates | Titanium Nitride, Indium Tin Oxide, Silicon Dioxide, Sapphire | Demonstrates versatility of the process on various materials. | elsevierpure.com |
| Purity | Free of detectable impurities (XPS, AES) | High-purity films are achievable. | elsevierpure.com |
Atomic Layer Deposition (ALD) of Platinum and Platinum Alloy Thin Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. This is achieved through sequential, self-limiting surface reactions. Pt(hfac)₂ has been investigated as a precursor for the ALD of platinum, often in combination with a reducing agent.
A notable ALD process involves the use of Pt(hfac)₂ and formalin (a solution of formaldehyde (B43269), water, and methanol) as the reactants. colorado.edu This chemistry has been used to grow platinum nanoparticles on various oxide surfaces like titanium oxide (TiO₂) and tungsten oxide (WOx) at temperatures around 200°C. colorado.eduresearchgate.net The process is characterized by an initial island-like growth, forming nanoparticles that can eventually coalesce into a continuous film after a sufficient number of ALD cycles. colorado.educolorado.edu The hexafluoroacetylacetonate (hfac) ligand itself can play a role in the deposition by temporarily blocking surface sites, which can be a method to control nanoparticle coverage. colorado.eduresearchgate.net
For the deposition of continuous, ultrathin platinum films, an adhesion layer such as tungsten can be used to improve the wetting of platinum on the substrate. colorado.edu The high surface energy of platinum often leads to the formation of nanoparticles on oxide surfaces to minimize energy. colorado.educolorado.edu By depositing on a high-surface-energy metal like tungsten, smoother and more continuous platinum films can be achieved at an earlier stage of growth. colorado.edu
| Parameter | Value/Condition | Effect/Observation | Source(s) |
| Precursor | This compound (Pt(hfac)₂) | Heated to ~80°C to ensure sufficient vapor pressure. | colorado.edu |
| Co-reactant | Formalin | Acts as a reducing agent to form metallic platinum. | colorado.eduresearchgate.net |
| Deposition Temperature | ~200°C | Enables the reaction between Pt(hfac)₂ and formalin. | colorado.eduresearchgate.net |
| Growth Mode | Nanoparticle formation (island growth) | Due to high surface energy of Pt and site-blocking by hfac ligands. colorado.educolorado.edu | colorado.educolorado.edu |
| Substrates | Titanium Oxide (TiO₂), Tungsten Oxide (WOx) | Supports for catalytic nanoparticle deposition. | colorado.eduresearchgate.net |
| Nucleation | Delayed | Requires many ALD cycles for nucleation and growth due to site-blocking. colorado.eduresearchgate.net | colorado.eduresearchgate.net |
Area-Selective Deposition Techniques using Patterned Monolayers
Area-selective deposition is a powerful strategy for fabricating micro- and nanostructures without the need for traditional photolithography and etching steps. This is accomplished by modifying a substrate surface so that the deposition precursor only adsorbs and reacts on specific, predefined areas.
Pt(hfac)₂ has been used in area-selective MOCVD processes where patterned self-assembled monolayers (SAMs) direct the deposition. elsevierpure.com For example, microcontact printing can be used to create a pattern of an octadecyltrichlorosilane (B89594) (OTS) SAM on a substrate. The long alkyl chains of the OTS monolayer create a surface that is non-receptive to the platinum precursor. In contrast, the regions of the substrate not covered by the SAM remain reactive. When the substrate is exposed to Pt(hfac)₂ and a co-reactant like hydrogen, high-purity platinum will only deposit on the reactive, non-SAM-covered areas, faithfully replicating the original pattern. elsevierpure.com This technique has been successfully used to create platinum features as small as 1.5 μm on a variety of substrates. elsevierpure.com
In the context of ALD, similar principles apply. The surface can be selectively functionalized to either promote or inhibit the ALD reactions. For instance, photosensitive polyimide has been used as a masking layer for the area-selective ALD of platinum. tue.nl The polyimide blocks deposition, allowing platinum to grow only on the unmasked areas of the substrate. tue.nl
Low-Temperature Deposition Strategies
Reducing the deposition temperature for platinum films is critical for applications involving thermally sensitive substrates, such as polymers or certain electronic components. While Pt(hfac)₂ has been used in lower-temperature processes, achieving pure metallic films can be challenging.
In MOCVD, the introduction of hydrogen as a carrier gas can significantly decrease the deposition temperature required for Pt(hfac)₂. researchgate.net However, studies have shown that at remarkably low temperatures (below 120°C), films deposited from Pt(hfac)₂ can be contaminated with carbon, fluorine, and oxygen. researchgate.net
For ALD, other platinum precursors are often favored for low-temperature deposition. For example, (methylcyclopentadienyl)trimethylplatinum (MeCpPtMe₃) combined with ozone allows for the growth of crystalline metallic platinum films at temperatures as low as 100°C. researchgate.net Similarly, plasma-assisted ALD processes can enable room-temperature deposition of high-quality platinum films. jk-sci.com While Pt(hfac)₂ is effective at moderate temperatures (e.g., 200°C with formalin), achieving high-purity films at significantly lower temperatures with this specific precursor remains an area of ongoing research. colorado.eduumn.edu
Synthesis of Platinum and Platinum Alloy Nanomaterials
Beyond thin films, Pt(hfac)₂ is also a valuable precursor for the synthesis of platinum and platinum alloy nanomaterials, particularly nanoparticles. These materials are of immense interest due to their high surface-area-to-volume ratio and unique catalytic and electronic properties.
Nanoparticle Fabrication via Thermal Decomposition and Chemical Reduction
Platinum nanoparticles can be synthesized from Pt(hfac)₂ through either thermal decomposition or chemical reduction in a solution phase. nih.gov
In a typical thermal decomposition process, a solution containing Pt(hfac)₂ is heated in an organic solvent. nih.gov The heat provides the energy needed to break down the precursor, leading to the formation of platinum atoms. These atoms then nucleate and grow into nanoparticles. The final size and shape of the nanoparticles can be controlled by several factors, including the reaction temperature, the concentration of the precursor, and the type and concentration of stabilizing agents or surfactants present in the solution. nih.gov For example, thermally-induced reduction of Pt(hfac)₂ in the presence of tetraalkylammonium salts as stabilizing agents has produced nearly spherical, well-dispersed platinum nanoparticles with sizes ranging from 9 to 15 nm. nih.gov
Chemical reduction involves the addition of a reducing agent to the precursor solution to facilitate the conversion of platinum ions to metallic platinum. weebly.comresearchgate.net This method is a cornerstone of nanoparticle synthesis. weebly.comwikipedia.org While common precursors for chemical reduction include salts like hexachloroplatinic acid (H₂PtCl₆), organometallic precursors like Pt(hfac)₂ can also be used in specific solvent systems where a component of the system acts as a reductant upon heating. nih.govnih.gov The process generally involves dissolving the precursor, initiating the chemical change with a reducing agent, and controlling the subsequent nucleation and growth of the particles, often with the help of a stabilizer or a support material. weebly.comresearchgate.net
| Synthesis Method | Key Parameters | Resulting Nanomaterial | Source(s) |
| Thermally-Induced Reduction | Precursor: Pt(hfac)₂ | Nearly spherical, well-dispersed Pt nanoparticles (9-15 nm). | nih.gov |
| Stabilizing Agent: Tetraalkylammonium salts | Controlled particle size. | nih.gov | |
| Control Factors: Surfactant type, precursor/surfactant concentration, temperature. | Tunable nanoparticle size. | nih.gov | |
| Chemical Reduction (General) | Precursor: Platinum salt (e.g., H₂PtCl₆) or organometallic compound | Platinum nanoparticles. | weebly.comresearchgate.net |
| Reducing Agent: e.g., Sodium borohydride, alcohols | Converts platinum ions to metallic platinum. | weebly.comwikipedia.org | |
| Stabilizer/Support: e.g., Surfactants, polymers, carbon | Confines particle growth and prevents agglomeration. | weebly.comresearchgate.netwikipedia.org |
Size- and Shape-Selective Synthesis of Platinum Nanoparticles
The synthesis of platinum nanoparticles with specific sizes and shapes is critical for catalytic and electronic applications. This compound is an effective precursor for achieving such control in organic media.
Detailed research has demonstrated the fabrication of nearly spherical, well-dispersed platinum nanoparticles through the thermally-induced reduction of Pt(hfac)₂. nih.gov This process is typically carried out in the presence of tetraalkylammonium salts, which act as stabilizing agents to prevent agglomeration. The size of the resulting nanoparticles can be systematically controlled by manipulating several key reaction parameters. nih.gov Studies show that particle diameters ranging from 9 to 15 nm are achievable by adjusting the type of surfactant, the concentrations of both the platinum precursor and the surfactant, and the reaction temperature. nih.gov This level of control is essential for tuning the material's properties for specific applications.
| Parameter | Effect on Nanoparticle Synthesis | Resulting Particle Size | Reference |
| Precursor | This compound | Not specified | nih.gov |
| Method | Thermally-induced reduction in organic solvent | 9 - 15 nm | nih.gov |
| Stabilizing Agent | Tetraalkylammonium salts | Influences particle size and dispersion | nih.gov |
| Control Factors | Surfactant type, precursor/surfactant concentration, temperature | Allows for size control | nih.gov |
Formation of "Solid Solution" and "Core-Shell" Type Nanoalloys
This compound is instrumental in the synthesis of complex bimetallic nanostructures, such as "solid solution" and "core-shell" nanoalloys, without the need for additional reducing agents. These structures are formed through redox transmetalation reactions, where the difference in redox potentials between the metals drives the selective formation of the desired architecture. nih.gov
"Solid Solution" Nanoalloys: A notable example is the formation of CoPt₃ "solid solution" nanoparticles. This is achieved through the reaction between dicobalt octacarbonyl (Co₂(CO)₈) and this compound (Pt(hfac)₂). nih.gov In this configuration, the cobalt and platinum atoms are randomly distributed throughout the crystalline lattice of the nanoparticle. The composition of these alloy nanoparticles can be precisely tuned by adjusting the initial ratio of the cobalt and platinum precursors. nih.gov
"Core-Shell" Nanoalloys: The same platinum precursor can be used to create "core-shell" structures. When pre-formed cobalt nanoparticles are reacted with Pt(hfac)₂ in solution, a "Co(core)Pt(shell)" nanoalloy is formed. nih.gov In this process, the platinum atoms deposit onto the surface of the cobalt nanoparticle core. Both synthesis methods yield nanoparticles that are moderately monodispersed with a size distribution standard deviation of less than 10%, a crucial feature for predictable material performance. nih.gov
| Nanoalloy Type | Reactants | Resulting Structure | Key Features | Reference |
| Solid Solution | Co₂(CO)₈ + Pt(hfac)₂ | CoPt₃ alloy nanoparticles | Tunable composition; Monodispersed (<10% σ) | nih.gov |
| Core-Shell | Co nanoparticles + Pt(hfac)₂ | Co(core)Pt(shell) nanoparticles | Driven by redox transmetalation; Monodispersed (<10% σ) | nih.gov |
Microplasma-Based Synthesis of Nanostructured Films and Nanoparticles
While direct microplasma synthesis using Pt(hfac)₂ is an emerging area, closely related non-equilibrium plasmachemical deposition techniques have successfully utilized this precursor to create nanostructured materials. This single-step method is advantageous for fabricating composite layers at or near room temperature.
Research has shown that using this compound as a precursor in a non-equilibrium plasma deposition process results in the formation of nanocomposite layers. These layers consist of platinum nanoparticles, with sizes smaller than 5 nm, embedded within an organic polymer host matrix. nih.gov This technique combines the decomposition of the precursor and the polymerization of its organic ligands to form the final nanocomposite structure in one efficient process.
Development of Multifunctional Nanocomposite Thin Films
The development of thin films with multiple functionalities is a significant goal in materials science. This compound is a valuable precursor for creating such films through plasma-based deposition methods.
A single-step, non-equilibrium plasmachemical deposition process using Pt(hfac)₂ has been developed to produce multifunctional nanocomposite thin films. nih.gov These films are composed of platinum nanoparticles (under 5 nm) dispersed within a polymer matrix. The resulting material exhibits a combination of valuable properties: it is both an ion conductor and an electron conductor. nih.gov This dual conductivity makes such films promising for applications in sensors, specialized electrodes, and other advanced electronic devices. The ability to create materials with integrated functionalities in a single process represents a significant advancement in thin film technology.
| Material | Synthesis Method | Precursor | Structure | Key Functionalities | Reference |
| Platinum-Polymer Nanocomposite Thin Film | Non-equilibrium Plasmachemical Deposition | This compound | Pt nanoparticles (<5 nm) in an organic host matrix | Ion-conducting, Electron-conducting | nih.gov |
Viii. Applications of Platinum Ii Hexafluoroacetylacetonate in Catalysis Research
Precursor for Supported Platinum Nanoparticles in Heterogeneous Catalysis
In heterogeneous catalysis, Platinum(II) hexafluoroacetylacetonate serves as a crucial precursor for creating supported platinum nanoparticles. These nanoparticles are deposited onto various substrates, and their catalytic activity is harnessed in a different phase from the reactants. The use of this precursor, especially in ALD, allows for meticulous control over the size, dispersion, and morphology of the platinum nanoparticles, which are critical factors in determining the catalyst's performance.
Platinum-based catalysts are highly effective in the complete oxidation of volatile organic compounds (VOCs), converting them into less harmful substances like carbon dioxide and water. iaea.orgfrontiersin.org The performance of these catalysts is significantly influenced by the size and distribution of the platinum nanoparticles on the support material. researchgate.net
This compound is employed as a precursor to fabricate these catalysts. For instance, platinum nanoparticles can be deposited on supports like titanium dioxide (TiO₂) to create efficient catalysts for VOC oxidation. Research has shown that the catalytic activity for the oxidation of VOCs such as toluene and ethyl acetate is dependent on the properties of the platinum nanoparticles and the support. jim.org.cn While specific performance data for catalysts derived directly from this compound in VOC oxidation is an area of ongoing research, its role as a precursor in creating catalytically active platinum nanoparticles is well-established.
| VOC | Catalyst Support | Optimal Pt Nanoparticle Size (nm) | Key Findings |
|---|---|---|---|
| Ethanol, Acetone, Toluene | Polybenzimidazole Electrospun Membrane | ~12 nm | Catalysts with Pt particle sizes of 2.1 nm and 26 nm showed lower activity compared to the 12 nm catalyst. nih.govnih.gov |
| Formaldehyde (B43269) | TiO₂ | - | The performance of Pt/TiO₂ catalysts is influenced by the size of the Pt species. researchgate.netresearchgate.nethanspub.org |
The oxygen reduction reaction (ORR) is a critical process at the cathode of fuel cells, and platinum-based catalysts are the most effective materials for this reaction. cuni.cz The efficiency of these catalysts is closely linked to the size, shape, and surface structure of the platinum nanoparticles. whut.edu.cn
This compound is utilized as a precursor in ALD to deposit platinum nanoparticles onto various support materials, such as titanium oxide and tungsten oxide, for fuel cell applications. colorado.eduacs.org This method allows for precise control over the catalyst's nanostructure, which is essential for optimizing ORR activity. acs.org For example, Pt nanoparticles have been successfully grown on titanium oxide and tungsten oxide at 200°C using this compound and formalin as reactants in an ALD process. colorado.eduresearchgate.net The resulting Pt-TiO₂ and Pt-WOₓ materials are promising electrocatalysts for fuel cells due to their potential for high activity and stability. colorado.edu
| Precursor | Deposition Method | Support Material | Application | Reference |
|---|---|---|---|---|
| This compound | Atomic Layer Deposition (ALD) | Titanium Oxide (TiO₂), Tungsten Oxide (WOₓ) | Fuel Cell Electrocatalysts for ORR | colorado.eduresearchgate.net |
The design of catalysts with high surface area and specific crystallographic facets is crucial for enhancing catalytic activity and selectivity. nih.govlbl.gov High-index facets of platinum, for instance, often exhibit superior catalytic performance compared to low-index facets. rsc.org ALD, utilizing precursors like this compound, offers a powerful tool for controlling these parameters. tue.nlnih.govarradiance.com
By adjusting the ALD cycle numbers, the size of the deposited platinum nanoparticles can be precisely controlled. colorado.eduacs.orgku.dk For instance, studies have shown that the size of Pt nanoparticles on tungsten oxide can be adjusted by varying the number of Pt ALD cycles using this compound. colorado.eduresearchgate.net Furthermore, the hfac ligands from the precursor can play a role in site-blocking during deposition, which can be exploited to control the nanoparticle coverage on the support. colorado.eduacs.org This level of control is essential for creating catalysts with a high density of active sites and for exposing specific, highly reactive crystal facets. While the direct use of this compound for creating face-selective catalysts is an area of active research, its application in ALD provides a promising route to achieving this goal. colorado.edu
This compound in Homogeneous Catalytic Reactions
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. While less common for this specific compound compared to its precursor role, platinum complexes can be effective homogeneous catalysts for various organic transformations.
The N-allylation of amines is an important reaction in organic synthesis for the formation of carbon-nitrogen bonds. Platinum complexes have been shown to catalyze such reactions. amanote.comresearchgate.netnih.gov These reactions typically involve the activation of an allylic substrate by the platinum catalyst, followed by nucleophilic attack by the amine. While the broader class of platinum(II) complexes is known to be active in these transformations, specific studies detailing the use of this compound as the catalyst are not extensively reported in the literature. researchgate.netnih.gov General platinum catalysis for N-allylation often involves various ligands to tune the reactivity and selectivity of the catalyst system.
Recent research has demonstrated the utility of platinum catalysis in highly site-selective formal annulation reactions, which are powerful methods for constructing complex cyclic molecules. nih.govrsc.org One notable example is the platinum-catalyzed formal [5+2] and [4+2] annulations of isoxazoles with heterosubstituted alkynes. nih.govamericanelements.comresearchgate.net This reaction provides an atom-economical route to valuable 1,3-oxazepines and 2,5-dihydropyridines. nih.govamericanelements.com The platinum catalyst in this transformation exhibits unique reactivity, proceeding through α-imino platinum carbene intermediates, which is distinct from the reactivity observed with gold catalysts. nih.govamericanelements.comresearchgate.net While the specific platinum precursor used in the seminal study was not this compound, the success of a platinum(II) source in this reaction suggests that related complexes like Pt(hfac)₂ could potentially be employed as catalysts for such transformations.
| Reaction Type | Reactants | Products | Key Feature of Pt Catalysis |
|---|---|---|---|
| Formal [5+2] Annulation | Isoxazoles and Heterosubstituted Alkynes | 1,3-Oxazepines | Proceeds via α-imino platinum carbene intermediates, showing unique reactivity compared to gold catalysis. nih.govamericanelements.comresearchgate.net |
| Formal [4+2] Annulation | Isoxazoles and Heterosubstituted Alkynes | 2,5-Dihydropyridines |
Photo-catalysis Mediated by this compound
This compound, often abbreviated as Pt(hfac)₂, has emerged as a significant photocatalyst in the realm of organic synthesis. Its utility is particularly noted in driving organic transformations through the absorption of visible light, offering pathways to novel chemical structures under mild reaction conditions. hku.hkrsc.orgamericanelements.com The unique electronic properties of this platinum(II) complex enable it to mediate challenging chemical reactions with high efficiency and selectivity, highlighting its potential in modern photocatalysis. hku.hkrsc.orgamericanelements.com
Research has demonstrated the efficacy of platinum(II) photocatalysis for highly selective difluoroalkylation reactions. hku.hkrsc.orgamericanelements.com Specifically, the use of a cyclometalated Pt(II) diphosphine complex has been reported to catalyze the photoinduced difluoroalkylation of cinnamic acids and alkynes. researchgate.net This process allows for the selective construction of E- and Z-difluoroalkyl alkenes and difluoroalkyl alkenyl iodides. hku.hkrsc.orgamericanelements.com
The reactions are conducted under mild conditions and are noted for their high efficiency and broad substrate scope. hku.hkrsc.orgamericanelements.com The high degree of selectivity observed in these transformations underscores the potential of Pt(II) photocatalysts in synthetic organic chemistry. hku.hkrsc.orgamericanelements.com A key aspect of this catalysis is the proposed inner-sphere binding of the ethyl difluoroiodoacetate reagent to the platinum complex. researchgate.net
Table 1: Selective Difluoroalkylation Reactions Catalyzed by a Pt(II) Photocatalyst
| Substrate Class | Reagent | Product Type | Selectivity |
| Cinnamic Acids | Ethyl difluoroiodoacetate | E-,Z-difluoroalkyl alkenes | High |
| Alkynes | Ethyl difluoroiodoacetate | Difluoroalkyl alkenyl iodides | High |
This table summarizes the types of selective difluoroalkylation reactions achieved using a platinum(II) photocatalyst.
The application of this compound extends to a broader range of visible-light-driven organic transformations beyond difluoroalkylation. hku.hkrsc.orgamericanelements.com The successful implementation of Pt(II) complexes in these reactions highlights their prospect in facilitating a variety of organic syntheses. hku.hkrsc.orgamericanelements.com Visible-light-mediated reactions are increasingly sought after due to their environmentally friendly and mild reaction conditions. merckmillipore.com
The development of photocatalysts with potent reducing or oxidizing power is crucial for high-yielding, thermodynamically demanding reactions. researchgate.net Platinum(II) complexes, through their excited-state properties, can participate in single-electron transfer (SET) processes with substrates to generate reactive intermediates, thereby driving the desired chemical transformations. merckmillipore.com The efficiency, good substrate scope, and high selectivity demonstrated in difluoroalkylation reactions are indicative of the broader potential of Pt(II) photocatalysts in various visible-light-driven organic reactions. hku.hkrsc.orgamericanelements.com
Ix. Future Research Directions and Emerging Challenges in Platinum Ii Hexafluoroacetylacetonate Chemistry
Development of Next-Generation Precursors with Enhanced Volatility and Controlled Decomposition
A primary challenge in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) is the design of ideal precursors. mdpi.com While Pt(hfac)₂ has been a workhorse compound, the quest for next-generation precursors with superior properties remains a critical research direction. The main requirements for an effective MOCVD or ALD precursor are high purity, significant vapor pressure (volatility) at low temperatures, and thermal stability in both condensed and vapor phases, with a clear temperature window between volatilization and decomposition. mdpi.com
Future research will focus on synthesizing novel platinum complexes that offer enhanced volatility over Pt(hfac)₂. This would allow for lower deposition temperatures, which are crucial for temperature-sensitive substrates and for minimizing thermal budgets in device fabrication. ascensusspecialties.com Moreover, controlling the decomposition pathway is paramount to prevent the incorporation of impurities (e.g., carbon, fluorine) from the ligands into the deposited film. mdpi.com
The design of new precursors involves modifying the ligand structure. Research into heteroleptic Pt(IV) complexes and other ligand systems, such as those in (trimethyl)methylcyclopentadienylplatinum(IV), is underway to create liquid or low-melting-point solids with high volatility. mdpi.comascensusspecialties.com These new precursors aim to provide better control over vaporization and lead to the deposition of high-purity platinum films (>99 atom %). ascensusspecialties.com
Table 1: Comparative Properties of Platinum Precursors
| Precursor | Formula | Key Characteristics | Deposition Temperature | Applications |
| Platinum(II) hexafluoroacetylacetonate | Pt(C₅HF₆O₂)₂ | Good volatility, established ALD/CVD use. strem.com | 140-200°C colorado.eduhelsinki.fi | Thin films, Nanoparticles colorado.edu |
| Platinum(II) acetylacetonate (B107027) | Pt(C₅H₇O₂)₂ | Lower volatility than Pt(hfac)₂. rsc.orgwikipedia.org | >140°C helsinki.fi | Catalysts, Thin films helsinki.firsc.org |
| (Trimethyl)methylcyclopentadienylplatinum(IV) | C₅H₄(CH₃)Pt(CH₃)₃ | High volatility, low melting point (30-31°C). ascensusspecialties.com | Room Temp. to 180°C ascensusspecialties.com | ALD, CVD, Photo-initiator ascensusspecialties.com |
This table provides an interactive comparison of different platinum precursors.
Advanced Control over Nanomaterial Morphology and Composition for Targeted Applications
The synthesis of platinum nanoparticles from Pt(hfac)₂ is a significant application, particularly in catalysis. colorado.edunih.gov An emerging challenge is to move beyond simple nanoparticle formation to achieve advanced control over their morphology (size and shape) and composition for highly specific, targeted applications. kaist.ac.krnih.gov
Research demonstrates that nanoparticle size can be tuned by adjusting reaction parameters. During thermal decomposition, factors such as the concentration of the precursor and stabilizing agents, as well as the reaction temperature, can control particle sizes in the range of 9 to 15 nm. nih.gov In ALD processes, the number of deposition cycles is a key parameter for adjusting the size of Pt nanoparticles on substrates like titanium oxide (TiO₂) and tungsten oxide (WOx). colorado.edutue.nl
Manipulating the reduction kinetics and the choice of capping agents can control the nanoparticle shape, leading to structures like nanocubes and porous particles. nih.govkaist.ac.kr This morphological control is crucial as the catalytic activity of nanoparticles can be highly dependent on their shape. kaist.ac.kr
Furthermore, creating platinum-alloy nanoparticles with precise compositions is a major research thrust. For instance, in the synthesis of FePt nanoparticles, using different platinum precursors, including β-diketonates like Pt(acac)₂, significantly alters the resulting stoichiometry and particle size of the alloy. rsc.org This compositional control is vital for tuning the magnetic and catalytic properties of bimetallic nanomaterials. The ultimate goal is to design and synthesize custom nanoparticles for specific end-uses, such as targeted photothermal therapy in medicine or highly efficient catalysts for the oxygen reduction reaction in fuel cells. colorado.edunih.gov
In-depth Understanding of Surface Reaction Pathways for Atomic-Scale Precision in Deposition
Achieving atomic-scale precision in the deposition of platinum films and nanostructures requires a fundamental, in-depth understanding of the surface reaction pathways of Pt(hfac)₂ and its co-reactants. While ALD processes are theoretically self-limiting, the actual growth is often complicated by complex surface chemistry. nih.govacs.org
In-situ techniques, particularly Fourier Transform Infrared (FTIR) vibrational spectroscopy, have been instrumental in probing the surface species during ALD. colorado.edutue.nlresearchgate.net Studies using Pt(hfac)₂ and formalin on TiO₂ surfaces have identified the adsorption of the precursor and the subsequent removal of the hfac surface species by the formalin co-reactant. colorado.eduresearchgate.net The hfac ligand itself can act as a site-blocker, which slows down the initial nucleation and growth but also offers a potential handle to control the coverage and distribution of Pt nanoparticles. colorado.edutue.nl
A significant challenge is to fully elucidate the decomposition mechanism of the hfac ligand on various substrates. The formation of by-products, such as CO adsorbed on the newly formed Pt nanoparticles, has been observed and provides evidence of nanoparticle formation. tue.nlresearchgate.net Future research will likely involve more sophisticated in-situ and operando characterization techniques, such as vibrational sum-frequency generation (SFG) spectroscopy, to gain a more detailed picture of the surface chemistry during each half-cycle of the ALD process. nih.govacs.org A complete mechanistic understanding is essential for eliminating defects, controlling film texture, and ultimately achieving true atomic-level control over the deposition process.
Exploration of Novel Catalytic Transformations and Mechanisms
While Pt(hfac)₂ is primarily known as a precursor for creating platinum catalysts, there is growing interest in exploring its direct role or the unique reactivity of its derivatives in novel catalytic transformations. The focus is shifting from simply using it to deposit metallic platinum to harnessing the specific chemical properties of the coordination complex itself.
For example, research has shown that Pt(hfac)₂ can undergo photoreactions with olefins like ethylene (B1197577) when irradiated, leading to the formation of five-coordinate Pt(hfac)₂(η²-C₂H₄) complexes. nih.gov This reactivity opens up possibilities for using Pt(hfac)₂ in photoactivated catalysis, a field that offers precise temporal and spatial control over chemical reactions.
Integration of Theoretical and Experimental Approaches for Predictive Material Design
The traditional, trial-and-error approach to materials discovery is being superseded by a more integrated and predictive paradigm. The synergy between theoretical modeling and experimental investigation represents a powerful future direction in the chemistry of Pt(hfac)₂ and related materials. nih.govmit.edu Computational methods, including Density Functional Theory (DFT) and artificial intelligence (AI), are becoming indispensable tools for accelerating the design of new materials and processes. mit.edumtlc.co
In the context of Pt(hfac)₂, theoretical calculations are already being used to understand the fundamental aspects of the deposition process. DFT studies, for instance, can investigate the adsorption mechanisms of precursor molecules on different substrate surfaces, providing insights that are difficult to obtain experimentally. acs.org This knowledge can guide the selection of substrates and process conditions to promote desired growth modes.
Looking forward, the concept of "predictive multiscale materials design" aims to create a bottom-up approach to material fabrication. nih.govmit.edu By using computational tools, researchers can predict the properties of yet-to-be-synthesized precursor molecules or the performance of a catalyst based on its atomic structure. mit.edumaterialsdesign.com This integration allows for the rapid screening of potential new precursors with enhanced volatility or the design of nanoparticle catalysts with optimized morphology for a specific reaction. rsc.org This feedback loop, where computational predictions guide experimental work and experimental results refine theoretical models, will be crucial for tackling the complex challenges in materials science and catalysis.
Table 2: Roles of Theoretical and Experimental Methods in Material Design
| Approach | Tools & Techniques | Role in Pt(hfac)₂ Research |
| Theoretical / Computational | Density Functional Theory (DFT), Molecular Dynamics (MD), Artificial Intelligence (AI), Machine Learning (ML) mit.eduacs.org | Predict precursor properties (volatility, stability). mdpi.com Model surface adsorption and reaction mechanisms. acs.org Simulate nanoparticle growth and structure. nih.gov |
| Experimental | In-situ/Operando Spectroscopy (FTIR, SFG), Electron Microscopy (TEM), X-ray Absorption Spectroscopy (XAS) tue.nlnih.govresearchgate.net | Synthesize new precursors and materials. Characterize film/nanoparticle morphology and composition. nih.gov Validate theoretical models. acs.org Test catalytic performance. rsc.org |
This interactive table outlines the complementary roles of computational and experimental methods.
Q & A
Q. What are the critical physicochemical properties of Platinum(II) hexafluoroacetylacetonate for vapor deposition applications?
Key properties include its molecular formula (C10H2F12O4Pt), molecular weight (609.18 g/mol), melting point (143–145°C), and sublimation behavior (65°C at 0.1 mm Hg). These properties ensure thermal stability and volatility, making it suitable for atomic layer deposition (ALD) and chemical vapor deposition (CVD). Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is recommended to verify purity and decomposition thresholds .
Q. What methodological steps are essential for synthesizing and purifying this compound?
Synthesis typically involves reacting platinum salts with hexafluoroacetylacetone (Hhfac) in anhydrous solvents under inert atmospheres. Purification is achieved via sublimation (65°C, 0.1 mm Hg) or recrystallization from non-polar solvents. Characterization methods include nuclear magnetic resonance (NMR) for ligand integrity, elemental analysis for stoichiometry, and differential scanning calorimetry (DSC) to confirm melting points .
Q. How should researchers handle and store this compound to prevent decomposition?
Store at 2–8°C in airtight containers under inert gas (e.g., argon). Handle in gloveboxes or fume hoods to avoid moisture absorption and ligand hydrolysis. Safety protocols include using personal protective equipment (PPE) and referencing material safety data sheets (MSDS) for toxicity and flammability data .
Advanced Research Questions
Q. How can in-situ X-ray photoelectron spectroscopy (XPS) elucidate nucleation mechanisms of this compound in ALD?
In-situ XPS enables cycle-by-cycle analysis of surface chemistry during ALD. For example, substrate-dependent nucleation (e.g., Pt vs. SiO2) can be tracked by monitoring Pt 4f and F 1s signals. Contaminants like residual Zn from co-precursors (e.g., Et2Zn) can be quantified via atomic ratios, revealing incomplete ligand exchange or side reactions .
Q. What experimental strategies resolve contradictions in transmetalation mechanisms during ALD using this compound?
Discrepancies in proposed transmetalation pathways (e.g., Pt-hfac with Et2Zn) require controlled studies with isotopic labeling or time-resolved mass spectrometry. In-situ ambient-pressure XPS (APXPS) can track intermediate species, while density functional theory (DFT) simulations predict energetically favorable reaction steps .
Q. What parameters optimize CVD processes for embedding this compound into KL zeolite frameworks?
Critical parameters include precursor sublimation temperature (70°C), carrier gas flow rate (Ar or H2), and post-deposition thermal treatment (350°C under H2). Characterization via diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and extended X-ray absorption fine structure (EXAFS) confirms Pt cluster formation and ligand removal efficiency .
Q. How do supercritical fluid deposition (SFD) conditions influence Ni-Pt alloy films derived from this compound?
Adjusting precursor ratios (Ni/Pt-hfac), supercritical CO2 pressure, and reduction temperature controls alloy composition and morphology. Analytical techniques like energy-dispersive X-ray spectroscopy (EDS) and atomic force microscopy (AFM) validate homogeneity, while XPS confirms oxidation states .
Q. What methodologies evaluate dual ionic/electronic conductivity in plasma-deposited Pt-polymer nanocomposites?
Conductivity is assessed via four-point probe measurements (electronic) and electrochemical impedance spectroscopy (ionic). Transmission electron microscopy (TEM) quantifies Pt nanoparticle size (<5 nm), and Fourier-transform infrared (FTIR) spectroscopy analyzes polymer matrix integrity .
Key Recommendations for Researchers
- Prioritize in-situ characterization (XPS, DRIFTS) for mechanistic studies.
- Validate synthesis purity with multi-technique approaches (NMR, XRD, TGA).
- Optimize deposition parameters (temperature, gas flow) for target applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
